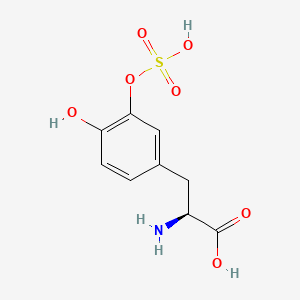
1'-(2-Bromoethyl)-2,3'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of organic bromides It is characterized by the presence of a bromoethyl group attached to a bipyridin-1-ium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide typically involves the reaction of 2,3’-bipyridine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bipyridin-1-ium core to its reduced form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted bipyridines, bipyridine oxides, and reduced bipyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the bipyridin-1-ium core can interact with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the bipyridin-1-ium core.
2-Bromoethylamine: Contains a bromoethyl group but differs in the core structure.
Bipyridine Derivatives: Various derivatives with different substituents on the bipyridine core.
Uniqueness
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide is unique due to the combination of the bromoethyl group and the bipyridin-1-ium core. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
105677-21-2 |
|---|---|
Molekularformel |
C12H13Br3N2 |
Molekulargewicht |
424.96 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C12H12BrN2.2BrH/c13-6-9-15-8-3-4-11(10-15)12-5-1-2-7-14-12;;/h1-5,7-8,10H,6,9H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
WLDGVRWFQRKHES-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[NH+]C(=C1)C2=C[N+](=CC=C2)CCBr.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)

![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)

![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)


![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)




